Computed Lipophilicity (XLogP3-AA): N-Propyl Confers the Highest Predicted logP Within the 2-Cyclopropyl-6-(2-aminoethoxy) Series
The target compound exhibits a computed XLogP3-AA of 1.4, the highest among the five most closely related N4-alkyl congeners. This represents a +0.6 log unit increase over the N-ethyl analog (XLogP3 0.8), a +0.9 log unit increase over the N-methyl analog (XLogP3 0.5), and a +1.0 log unit increase over the N-cyclopropyl analog (XLogP3 0.4) [1][2]. Higher lipophilicity within the range of 1–3 is generally associated with improved passive membrane permeability, though it must be balanced against aqueous solubility and metabolic liability [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | N-ethyl: 0.8; N-methyl: 0.5; N-allyl: 1.1; N-cyclopropyl: 0.4 |
| Quantified Difference | +0.6 to +1.0 log units above shorter-chain N4-alkyl analogs; +0.3 log units above N-allyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07), standardized across all five CIDs |
Why This Matters
In kinase inhibitor lead optimization, lipophilicity governs membrane transit and non-specific protein binding; the N-propyl variant occupies a distinct, potentially more cell-permeable region of chemical space compared to its shorter-chain analogs, which may translate to differential cellular potency in phenotypic screens.
- [1] PubChem Compound Summary for CID 121206124; Computed Properties table, XLogP3-AA = 1.4. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summaries for comparator CIDs: 121206126 (XLogP3 0.8), 121206127 (XLogP3 0.5), 121206125 (XLogP3 1.1), 121206074 (XLogP3 0.4). National Center for Biotechnology Information (2026). View Source
- [3] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
